[4-(4-chlorophenyl)sulfonylphenyl] acetate
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Overview
Description
[4-(4-chlorophenyl)sulfonylphenyl] acetate: is an organic compound characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-chlorophenyl)sulfonylphenyl] acetate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with phenyl acetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: [4-(4-chlorophenyl)sulfonylphenyl] acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfoxide derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: [4-(4-chlorophenyl)sulfonylphenyl] acetate is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the effects of sulfonyl-containing compounds on various biological systems. It can be used as a probe to investigate enzyme activity and protein interactions .
Medicine: Its unique structure allows for the modification of its functional groups to enhance its pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [4-(4-chlorophenyl)sulfonylphenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- [4-(4-chlorophenyl)sulfonylphenyl] phenol
- [4-(4-chlorophenyl)sulfonylphenyl] methanol
- [4-(4-chlorophenyl)sulfonylphenyl] ethyl acetate
Comparison: Compared to its analogs, [4-(4-chlorophenyl)sulfonylphenyl] acetate exhibits unique properties due to the presence of the acetate group. This functional group can influence the compound’s reactivity, solubility, and biological activity. The acetate group can also be easily modified to introduce different substituents, making it a versatile intermediate for the synthesis of various derivatives .
Properties
Molecular Formula |
C14H11ClO4S |
---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)sulfonylphenyl] acetate |
InChI |
InChI=1S/C14H11ClO4S/c1-10(16)19-12-4-8-14(9-5-12)20(17,18)13-6-2-11(15)3-7-13/h2-9H,1H3 |
InChI Key |
GHVJTHRHDNVURK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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